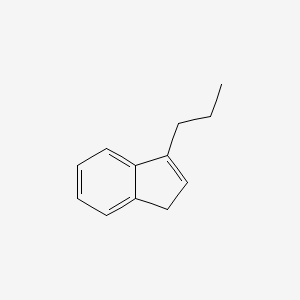![molecular formula C5H6Cl6O2 B14722278 1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane CAS No. 6263-69-0](/img/structure/B14722278.png)
1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane is an organic compound characterized by its multiple chlorine atoms. This compound is part of the broader class of chlorinated hydrocarbons, which are known for their various industrial and chemical applications. The presence of multiple chlorine atoms makes it a compound of interest in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane typically involves the chlorination of ethane derivatives. One common method is the reaction of 1,1,1-trichloroethane with chlorine under ultraviolet irradiation. This reaction proceeds with a high yield and produces hydrogen chloride as a byproduct .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. Catalysts such as iron (III) chloride or aluminum chloride may be used to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydroxide or other nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane has several scientific research applications:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of other chemicals and as a cleaning agent in precision industries.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzymatic activities. Its high reactivity with biological molecules makes it a potent toxicant. The molecular targets include proteins and nucleic acids, leading to cellular damage and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloroethane: A similar compound with fewer chlorine atoms, used as a solvent.
1,1,2-Trichloro-1,2,2-trifluoroethane: Another chlorinated hydrocarbon with similar applications.
1,1,2,2-Tetrachloroethane: Known for its use as an industrial solvent.
Uniqueness
1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane is unique due to its specific structure, which imparts distinct chemical properties. Its multiple chlorine atoms make it highly reactive and suitable for specialized industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in various chemical processes.
Propiedades
Número CAS |
6263-69-0 |
|---|---|
Fórmula molecular |
C5H6Cl6O2 |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
1,1,1-trichloro-2-(2,2,2-trichloroethoxymethoxy)ethane |
InChI |
InChI=1S/C5H6Cl6O2/c6-4(7,8)1-12-3-13-2-5(9,10)11/h1-3H2 |
Clave InChI |
BLYPGOSWAVQSHO-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)(Cl)Cl)OCOCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


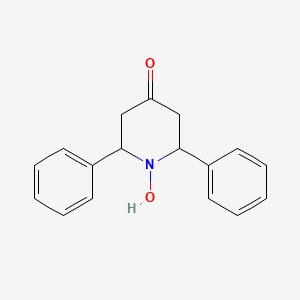
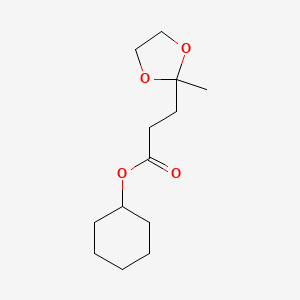
![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)
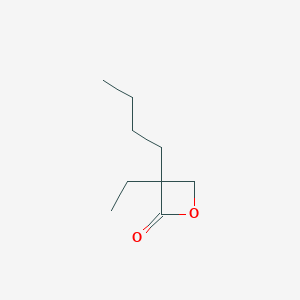
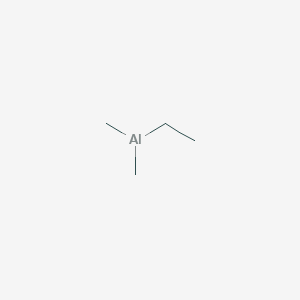
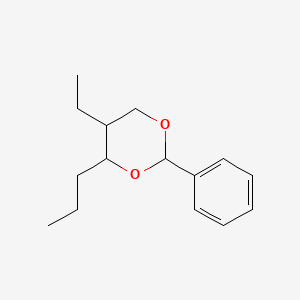
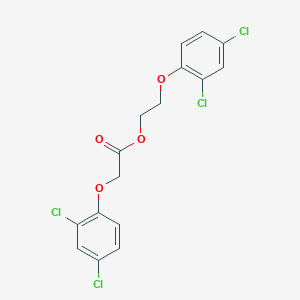
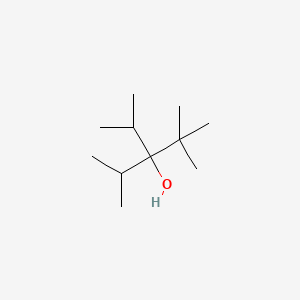
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)

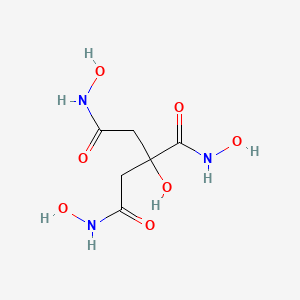
![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)
